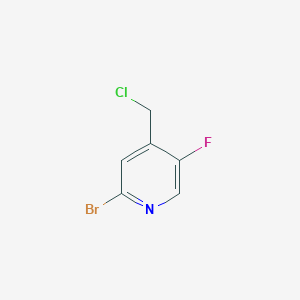
2-Bromo-4-(chloromethyl)-5-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(chloromethyl)-5-fluoropyridine: is a heterocyclic organic compound that contains bromine, chlorine, and fluorine atoms attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(chloromethyl)-5-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 4-(chloromethyl)-5-fluoropyridine using bromine or a bromine-releasing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which are crucial for scaling up the synthesis .
化学反応の分析
Types of Reactions
2-Bromo-4-(chloromethyl)-5-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less substituted pyridines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
科学的研究の応用
2-Bromo-4-(chloromethyl)-5-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
作用機序
The mechanism of action of 2-Bromo-4-(chloromethyl)-5-fluoropyridine depends on its application:
Medicinal Chemistry: The compound can interact with specific enzymes or receptors, modulating their activity.
Agrochemicals: It can disrupt essential biological processes in pests, such as enzyme function or neurotransmission, leading to their elimination.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-(chloromethyl)-1-fluorobenzene
- 2-Bromo-4-chlorobenzaldehyde
- 2-Fluoro-4-(chloromethyl)pyridine
Uniqueness
2-Bromo-4-(chloromethyl)-5-fluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological or material properties .
特性
IUPAC Name |
2-bromo-4-(chloromethyl)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKDZNGVWGODSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
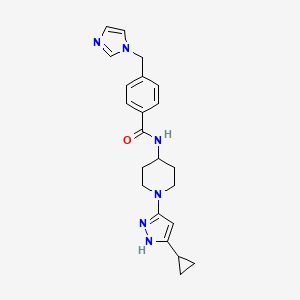
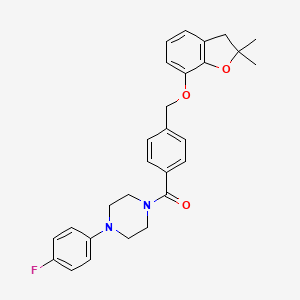
![N-[(2,4-dichlorophenyl)methyl]-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2795661.png)
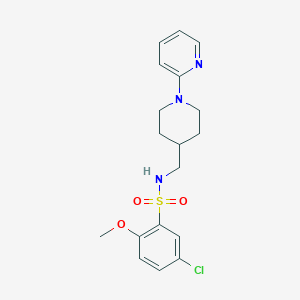
![methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate](/img/structure/B2795665.png)
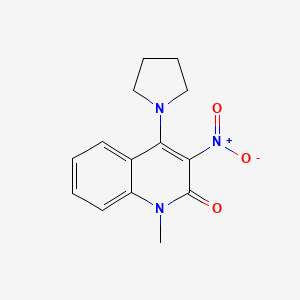
![1,3,5-Trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2795669.png)
![3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2795671.png)
![3-allyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2795674.png)
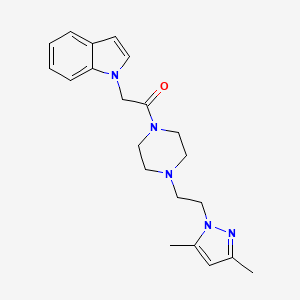
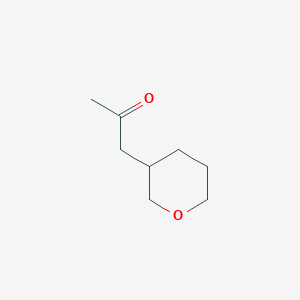
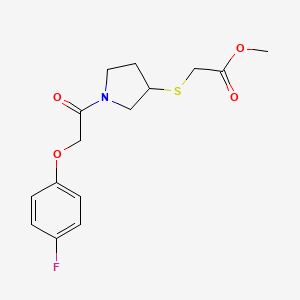
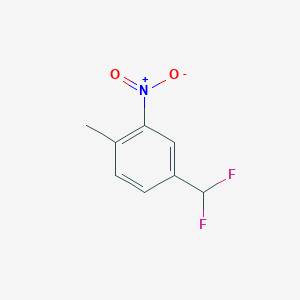
![[(2S)-3-amino-2-methylpropyl]diethylamine](/img/structure/B2795680.png)
